molecular formula C9H19ClN4O B1380512 (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823316-53-5

(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1380512
CAS No.: 1823316-53-5
M. Wt: 234.73 g/mol
InChI Key: RXYZBITYGUQYEM-UHFFFAOYSA-N
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Description

(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpentane and propargyl alcohol.

    Formation of Triazole Ring: The key step involves the formation of the triazole ring through a [3+2] cycloaddition reaction, commonly known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) salts (Cu(I)) and proceeds under mild conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the amino group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The amino group and hydroxyl group also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
  • (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
  • (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)ethanol hydrochloride

Uniqueness

Compared to similar compounds, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a unique combination of functional groups that enhance its reactivity and binding properties. The presence of the methyl group on the pentyl chain increases its hydrophobicity, potentially improving its interaction with lipid membranes and enhancing its bioavailability.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanism of action.

Properties

IUPAC Name

[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.ClH/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13;/h4,7,9,14H,3,5-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYZBITYGUQYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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